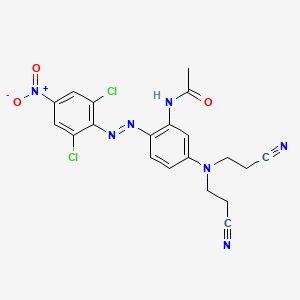

5'-(Bis(2-cyanoethyl)amino)-2'-((2,6-dichloro-4-nitrophenyl)azo)acetanilide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 5'-[bis-(2-Cyanoéthyl)amino]-2'-[(2,6-dichloro-4-nitrophényl)azo]acétanilide est un composé organique complexe de formule moléculaire C20H17Cl2N7O3 et de masse molaire 474,3 g/mol. Il est caractérisé par la présence de groupes cyanoéthyl, dichlorophényl et nitrophényl, ce qui en fait un composé polyvalent dans diverses réactions chimiques et applications.

Méthodes De Préparation

La synthèse du 5'-[bis-(2-Cyanoéthyl)amino]-2'-[(2,6-dichloro-4-nitrophényl)azo]acétanilide implique plusieurs étapes. Une méthode courante comprend la diazotation de la 2,6-dichloro-4-nitroaniline suivie d'un couplage avec la N-(2-cyanoéthyl)aniline. Les conditions réactionnelles impliquent généralement des milieux acides et des températures contrôlées pour assurer la stabilité des composés intermédiaires. Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des optimisations pour le rendement et la pureté.

Analyse Des Réactions Chimiques

Le 5'-[bis-(2-Cyanoéthyl)amino]-2'-[(2,6-dichloro-4-nitrophényl)azo]acétanilide subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé en utilisant des agents oxydants forts, conduisant à la formation d'oxydes correspondants.

Réduction: Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme le borohydrure de sodium, conduisant à la formation d'amines.

Substitution: Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes cyanoéthyl et nitrophényl.

Les réactifs couramment utilisés dans ces réactions comprennent des acides, des bases et des catalyseurs spécifiques pour faciliter les transformations souhaitées. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs utilisés.

Applications De Recherche Scientifique

Le 5'-[bis-(2-Cyanoéthyl)amino]-2'-[(2,6-dichloro-4-nitrophényl)azo]acétanilide a plusieurs applications en recherche scientifique:

Chimie: Il est utilisé comme précurseur dans la synthèse de divers composés organiques et comme réactif en chimie analytique.

Biologie: Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine: Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique dans le traitement de certaines maladies.

Industrie: Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action du 5'-[bis-(2-Cyanoéthyl)amino]-2'-[(2,6-dichloro-4-nitrophényl)azo]acétanilide implique son interaction avec des cibles moléculaires spécifiques. Les groupes cyanoéthyl et nitrophényl jouent un rôle crucial dans sa réactivité, lui permettant de se lier à diverses enzymes et récepteurs. Les voies impliquées comprennent l'inhibition d'enzymes spécifiques et la perturbation des processus cellulaires, conduisant aux effets biologiques observés.

Mécanisme D'action

The mechanism of action of 5’-[bis-(2-Cyanoethyl)amino]-2’-[(2,6-dichloro-4-nitrophenyl)azo]acetanilide involves its interaction with specific molecular targets. The cyanoethyl and nitrophenyl groups play a crucial role in its reactivity, allowing it to bind to various enzymes and receptors. The pathways involved include inhibition of specific enzymes and disruption of cellular processes, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Comparé à d'autres composés similaires, le 5'-[bis-(2-Cyanoéthyl)amino]-2'-[(2,6-dichloro-4-nitrophényl)azo]acétanilide se distingue par sa combinaison unique de groupes fonctionnels. Des composés similaires incluent:

2,6-Dichloro-4-nitroaniline: Partage les groupes dichlorophényl et nitrophényl mais manque de groupes cyanoéthyl.

N-(2-Cyanoéthyl)aniline: Contient le groupe cyanoéthyl mais manque de groupes dichlorophényl et nitrophényl.

Cette structure unique permet au 5'-[bis-(2-Cyanoéthyl)amino]-2'-[(2,6-dichloro-4-nitrophényl)azo]acétanilide d'exhiber des propriétés chimiques et biologiques distinctes, ce qui le rend précieux dans diverses applications.

Propriétés

Numéro CAS |

27447-29-6 |

|---|---|

Formule moléculaire |

C20H17Cl2N7O3 |

Poids moléculaire |

474.3 g/mol |

Nom IUPAC |

N-[5-[bis(2-cyanoethyl)amino]-2-[(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]acetamide |

InChI |

InChI=1S/C20H17Cl2N7O3/c1-13(30)25-19-12-14(28(8-2-6-23)9-3-7-24)4-5-18(19)26-27-20-16(21)10-15(29(31)32)11-17(20)22/h4-5,10-12H,2-3,8-9H2,1H3,(H,25,30) |

Clé InChI |

VRPSNSOURXIFQL-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1=C(C=CC(=C1)N(CCC#N)CCC#N)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.